molecular formula C14H14N2O5 B3209474 tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate CAS No. 1058740-09-2

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate

Cat. No.: B3209474
CAS No.: 1058740-09-2
M. Wt: 290.27 g/mol
InChI Key: OXTQFXZJBWGZOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the formylated compound, which is then converted to the N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular receptors and enzymes, leading to changes in cellular processes. The presence of the nitro group and formyl group in the indole ring enhances its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

The unique combination of the formyl and nitro groups in this compound makes it distinct and valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-formyl-6-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)11-5-4-10(16(19)20)6-12(11)15/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTQFXZJBWGZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856491
Record name tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058740-09-2
Record name tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-formyl-6-nitro-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.